molecular formula C30H19Br B14194649 2-bromo-3-(3-naphthalen-2-ylnaphthalen-2-yl)naphthalene CAS No. 847653-20-7

2-bromo-3-(3-naphthalen-2-ylnaphthalen-2-yl)naphthalene

Cat. No.: B14194649
CAS No.: 847653-20-7
M. Wt: 459.4 g/mol
InChI Key: CRJMWXZRYSPPOX-UHFFFAOYSA-N
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Description

2-bromo-3-(3-naphthalen-2-ylnaphthalen-2-yl)naphthalene is a complex organic compound with a unique structure consisting of three naphthalene units connected through a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-(3-naphthalen-2-ylnaphthalen-2-yl)naphthalene typically involves the bromination of a naphthalene derivative. One common method is the bromination of 2-naphthol, which can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction conditions, including temperature, concentration, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-(3-naphthalen-2-ylnaphthalen-2-yl)naphthalene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation reactions can produce naphthoquinones.

Scientific Research Applications

2-bromo-3-(3-naphthalen-2-ylnaphthalen-2-yl)naphthalene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe in biological assays to study molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 2-bromo-3-(3-naphthalen-2-ylnaphthalen-2-yl)naphthalene involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the naphthalene units can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-3-(3-naphthalen-2-ylnaphthalen-2-yl)naphthalene is unique due to its three naphthalene units, which provide a larger π-conjugated system. This extended conjugation can enhance its electronic properties and make it more suitable for applications in materials science and organic electronics.

Properties

CAS No.

847653-20-7

Molecular Formula

C30H19Br

Molecular Weight

459.4 g/mol

IUPAC Name

2-bromo-3-(3-naphthalen-2-ylnaphthalen-2-yl)naphthalene

InChI

InChI=1S/C30H19Br/c31-30-19-25-12-6-5-11-24(25)18-29(30)28-17-23-10-4-3-9-22(23)16-27(28)26-14-13-20-7-1-2-8-21(20)15-26/h1-19H

InChI Key

CRJMWXZRYSPPOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4C=C3C5=CC6=CC=CC=C6C=C5Br

Origin of Product

United States

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